D-Lysine

Enzymology D-Amino Acid Metabolism Substrate Specificity

D-Lysine (CAS 923-27-3) is the D-enantiomer of lysine, not incorporated by eukaryotic ribosomes, making it essential for stereospecific enzymatic assays, SILAC metabolic labeling, and protease-resistant peptide synthesis. Unlike L- or DL-lysine, only the D-enantiomer serves as substrate for D-lysine oxidase and resists proteolytic cleavage. Verify chiral purity (≥99.5% by HPLC) before purchase to ensure experimental reproducibility. Ideal for bacterial cell wall studies, antimicrobial screening, and D-amino acid catabolic pathway research.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 923-27-3
Cat. No. B559543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lysine
CAS923-27-3
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N
InChIInChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
InChIKeyKDXKERNSBIXSRK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Lysine (CAS 923-27-3): Stereochemical Specifications and Procurement Considerations for Research-Grade D-Enantiomer


D-Lysine (CAS 923-27-3) is the D-enantiomer of the α‑amino acid lysine, with molecular formula C₆H₁₄N₂O₂ and molecular weight 146.19 g/mol [1]. As a D‑α‑amino acid, it is the stereoisomeric mirror image of the proteinogenic L‑lysine and is distinguished by its specific optical rotation, [α]²⁰D = –12° to –15° (c=1 in water) . D‑Lysine is not incorporated into eukaryotic proteins via ribosomal translation and occurs naturally as a bacterial and fungal metabolite, as well as in the peptidoglycan layer of bacterial cell walls [1][2]. Commercial production typically involves chemical racemization of L‑lysine followed by microbial asymmetric degradation, yielding enantiomerically pure material suitable for specialized research applications [3].

Why D-Lysine Cannot Be Interchanged with L-Lysine or Racemic DL-Lysine in Experimental Systems


Stereochemistry governs biological recognition, and substitution of D‑lysine with L‑lysine or racemic DL‑lysine fundamentally alters experimental outcomes. D‑Lysine is not recognized by eukaryotic translational machinery, nor is it metabolized as a source of L‑lysine [1][2]. Enzymes that act on lysine exhibit strict stereospecificity: D‑lysine oxidase accepts D‑lysine but not L‑lysine as substrate, while L‑specific enzymes are inert toward the D‑enantiomer [3]. In peptide synthesis, D‑lysine incorporation confers resistance to proteases that cleave L‑amino acid bonds, a property absent in L‑lysine‑containing peptides [4]. In cell culture, L‑ and D‑lysine exhibit distinct effects on cellular expansion [5]. Consequently, substituting D‑lysine with any other lysine stereoisomer introduces uncontrolled variables that compromise reproducibility and invalidate structure‑activity conclusions.

Quantitative Differentiation of D-Lysine: Evidence from Enzymatic, Peptide Stability, and Cell Culture Studies


Enzyme Stereospecificity: D-Lysine Oxidase Discriminates D-Lysine from L-Lysine

D-Lysine oxidase exhibits strict stereospecificity, catalyzing the oxidation of D‑lysine but showing no detectable activity toward L‑lysine [1]. This stereochemical discrimination provides a defined experimental tool for probing D‑amino acid metabolic pathways, whereas L‑lysine is inert in this assay system.

Enzymology D-Amino Acid Metabolism Substrate Specificity

Peptide Proteolytic Stability: D-Lysine Substitution Enhances Resistance to Enzymatic Degradation

Incorporation of D‑lysine into the antimicrobial peptide polybia‑MPI (d‑lys‑MPI analog) increased proteolytic stability compared to the native L‑amino acid peptide [1]. While the study reported a qualitative improvement in stability, the D‑lysine substitution concurrently altered α‑helical content, as shown by circular dichroism (CD) spectroscopy, indicating a structural basis for enhanced protease resistance.

Peptide Therapeutics Protease Resistance D-Amino Acid Substitution

Cell Culture Growth Stimulation: D-Lysine and L-Lysine Exhibit Comparable Maximal Stimulatory Concentrations in Hybridoma Cells

In hybridoma OKT‑3 cell cultures, both L‑lysine·HCl and D‑lysine·HCl supported cellular expansion with a maximal stimulatory concentration of 7 µg/mL [1]. L‑Lysine‑mediated expansion produced a stimulation index (S.I.) up to approximately 35 compared to unstimulated controls, while D‑lysine supported a characteristic time‑scaled expansion; however, the study noted variable S.I. for D‑lysine, suggesting stereochemistry may influence the magnitude or reproducibility of the growth response.

Cell Culture Hybridoma Technology Growth Supplements

Enantiomeric Purity Specification: Commercial D-Lysine Achieves ≥99.5% by Chiral HPLC

Commercially available D‑lysine is routinely specified with enantiomeric purity ≥99.5% as determined by chiral HPLC, with optical rotation [α]²⁰D = –12° to –15° (c=1, H₂O) . In contrast, racemic DL‑lysine exhibits [α]²⁰D ≈ 0° (±0.5°) due to equal amounts of D‑ and L‑enantiomers [1]. This >99.5% chiral purity ensures that D‑lysine lots contain ≤0.5% L‑lysine contamination, a critical specification for experiments where even trace L‑enantiomer would confound results.

Analytical Chemistry Chiral Purity Quality Control

Bacterial Peptidoglycan Incorporation: D-Lysine Serves as a Structural Component in Bacterial Cell Walls

D‑Lysine is incorporated into the peptidoglycan layer of bacterial cell walls, contributing to cross‑linking stability and resistance to enzymatic degradation [1]. This contrasts with L‑lysine, which is the predominant proteinogenic form in eukaryotic systems. The presence of D‑lysine in bacterial peptidoglycan provides a structural and biosynthetic distinction that can be exploited in antimicrobial target identification and in the design of D‑amino acid‑based inhibitors.

Microbiology Peptidoglycan Antimicrobial Targets

Recommended Application Scenarios for D-Lysine Based on Differentiated Evidence


Enzymatic Studies of D-Amino Acid Metabolism

D‑Lysine serves as the essential substrate for D‑lysine oxidase and related D‑amino acid‑metabolizing enzymes. The strict stereospecificity demonstrated in enzymatic assays [1] makes high‑purity D‑lysine indispensable for characterizing D‑amino acid catabolic pathways, enzyme kinetics, and knockout mutant complementation studies. Use of L‑lysine or DL‑lysine in these assays would yield false‑negative results due to substrate incompatibility.

Design and Synthesis of Protease‑Resistant Peptides

Incorporation of D‑lysine into synthetic peptides increases resistance to proteolytic degradation, as shown in polybia‑MPI derivatives [2]. This application is critical for developing peptide‑based probes, therapeutics, and imaging agents with extended in vivo or in vitro half‑life. Procurement of D‑lysine with verified chiral purity (≥99.5% ) ensures that the resulting peptides contain the intended D‑stereocenter, which is directly responsible for the observed stability enhancement.

Specialized Cell Culture Media Formulations

In hybridoma and other eukaryotic cell culture systems, D‑lysine can support cellular expansion at defined concentrations (7 µg/mL maximal stimulatory concentration [3]) while avoiding incorporation into newly synthesized proteins. This property makes D‑lysine useful as a supplement in metabolic labeling experiments (e.g., SILAC) where a non‑proteinogenic lysine source is required, or in studies investigating stereospecific nutrient uptake. The comparable concentration‑response to L‑lysine allows direct substitution in media formulations when enantiomeric control is needed.

Antimicrobial Target Validation and Bacterial Cell Wall Research

D‑Lysine‘s presence in bacterial peptidoglycan [4] positions it as a key tool for studying cell wall biosynthesis and for screening inhibitors of D‑amino acid incorporation. Researchers investigating novel antimicrobial agents targeting peptidoglycan cross‑linking or D‑amino acid racemases require D‑lysine as a substrate, inhibitor precursor, or structural analog. L‑Lysine lacks this bacterial‑specific localization and is not a suitable substitute in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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